Disparlure
Overview
Description
cis-7,8-epoxy-2-methyloctadecane , is a sex pheromone primarily found in female gypsy moths (Lymantria dispar). This compound plays a crucial role in the mating behavior of these moths by attracting male counterparts. Disparlure is a viscous, colorless oil with a chemical formula of C19H38O and a molar mass of 282.512 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disparlure can be achieved through various methods, including chiral pool synthesis and asymmetric epoxidation. One common approach involves the use of asymmetric epoxidation to construct the epoxide ring from diols. This method is preferred due to its simplicity and cost-effectiveness, often yielding over 70% .
Industrial Production Methods: Industrial production of this compound typically involves the enantioselective epoxidation of internal olefins. This method ensures the production of enantiomerically pure this compound, which is essential for its biological activity. The process may include steps such as catalytic reduction of acetylenes and sequential Kolbe electrolysis .
Chemical Reactions Analysis
Types of Reactions: Disparlure undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can open the epoxide ring.
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Substituted alcohols: from nucleophilic substitution.
Scientific Research Applications
Disparlure has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying epoxide chemistry and enantioselective synthesis.
Biology: Plays a significant role in the study of insect behavior and pheromone communication.
Mechanism of Action
Disparlure exerts its effects by binding to specific pheromone-binding proteins (PBPs) in the male gypsy moth’s antennae. These proteins transport the pheromone molecules to pheromone receptors (PRs) located on the olfactory sensory neurons. The binding of this compound to these receptors triggers a neuronal response, leading to the attraction of male moths to the female .
Comparison with Similar Compounds
Monachalure: Another sex pheromone found in the nun moth (Lymantria monacha).
Bombykol: A sex pheromone found in the silkworm moth (Bombyx mori).
Comparison:
Uniqueness: Disparlure is unique in its specific attraction to gypsy moths, whereas monachalure and bombykol target different species.
Chemical Structure: While all three compounds are epoxides, their specific structures and stereochemistry differ, leading to species-specific pheromone activity.
This compound’s unique properties and applications make it a valuable compound in both scientific research and practical applications in pest control.
Properties
IUPAC Name |
2-decyl-3-(5-methylhexyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFYNMWYRXIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860443 | |
Record name | 2-Decyl-3-(5-methylhexyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35898-62-5 | |
Record name | Disparlure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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